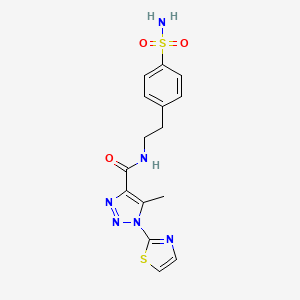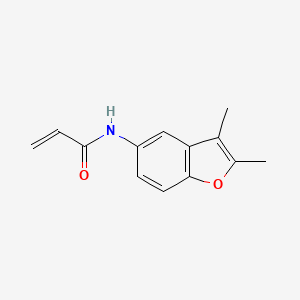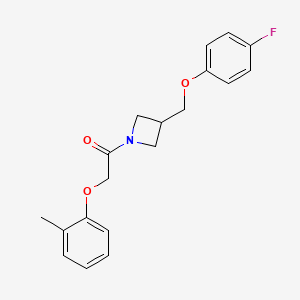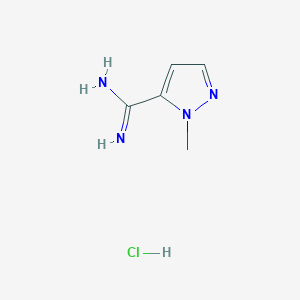
7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the family of purine derivatives. It is also known as MPEP, and it has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
A study by Zygmunt et al. (2015) revealed new analgesic and anti-inflammatory agents among 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, showing significant activity in in vivo models. These compounds, particularly benzylamide and 4-phenylpiperazinamide derivatives, demonstrated stronger activity than reference drugs, indicating their potential as new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Chemical Synthesis and Modifications
The oxidation of N6-alkyladenines, a related purine derivative, with m-chloroperoxybenzoic acid has been studied by Itaya et al. (1996), providing insights into the formation of N(1)-oxides. This research highlights the versatility of purine derivatives in chemical synthesis and their potential for creating novel compounds with varied biological activities (Itaya et al., 1996).
Photochemistry in Synthesis
Han et al. (2008) explored the synthesis of xanthine derivatives, including modifications to pentoxifylline, through photochemical processes. This approach underlines the utility of photochemistry in generating novel purine derivatives, expanding the scope of their applications in scientific research (Han et al., 2008).
Regiospecific Methylation Techniques
Lebraud et al. (2013) developed a method for the selective N-7 methylation of purines using trifluoroethanol solvent, showcasing an efficient, regiospecific approach to modifying purine structures. This technique can be applied to tailor purine derivatives for specific scientific and pharmacological studies (Lebraud et al., 2013).
Purine Alkaloids from Marine Sources
Research by Ma et al. (2007) on the red alga Rhodomela confervoides led to the isolation of new bromophenols and brominated purine derivatives, highlighting the diversity of purine structures in nature and their potential for novel biological activities (Ma et al., 2007).
properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-4-5-6-9-22-14-15-11-10(18(14)7-8-21-3)12(19)16-13(20)17(11)2/h4-9H2,1-3H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBPZOSEEYYFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2769763.png)

![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B2769765.png)



![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2769773.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2769774.png)

![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2769777.png)
![6-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2769778.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide](/img/structure/B2769780.png)